molecular formula C9H10 B14754320 Spiro(4.4)nona-1,3,6-triene CAS No. 766-30-3

Spiro(4.4)nona-1,3,6-triene

Katalognummer: B14754320
CAS-Nummer: 766-30-3
Molekulargewicht: 118.18 g/mol
InChI-Schlüssel: XBYHECVQHVXVGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro(4.4)nona-1,3,6-triene is an organic compound with the molecular formula C₉H₁₀. It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound is particularly interesting due to its spiroconjugation, where the π-systems of the rings interact through space, leading to unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Spiro(4.4)nona-1,3,6-triene can be synthesized through various methods. One common approach involves the reaction of cyclopentadienide anion with 4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane. This reaction proceeds under specific conditions to yield the desired spiro compound .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Spiro(4.4)nona-1,3,6-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Wissenschaftliche Forschungsanwendungen

Spiro(4.4)nona-1,3,6-triene has several applications in scientific research:

Wirkmechanismus

The mechanism by which Spiro(4.4)nona-1,3,6-triene exerts its effects is primarily through spiroconjugation. This involves the interaction of the π-systems of the rings through space, leading to unique electronic properties. These interactions can influence the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spiro(4.4)nona-1,3,6-triene is unique due to its specific spiroconjugation, which imparts distinct electronic and chemical properties not found in other similar compounds. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

766-30-3

Molekularformel

C9H10

Molekulargewicht

118.18 g/mol

IUPAC-Name

spiro[4.4]nona-1,3,8-triene

InChI

InChI=1S/C9H10/c1-2-6-9(5-1)7-3-4-8-9/h1-3,5-7H,4,8H2

InChI-Schlüssel

XBYHECVQHVXVGQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C=C1)C=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.